3-Benzyl 7-tert-butyl 9,9-difluoro-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate 3-Benzyl 7-tert-butyl 9,9-difluoro-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13564913
InChI: InChI=1S/C20H26F2N2O4/c1-19(2,3)28-18(26)24-11-15-9-23(10-16(12-24)20(15,21)22)17(25)27-13-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CC2CN(CC(C1)C2(F)F)C(=O)OCC3=CC=CC=C3
Molecular Formula: C20H26F2N2O4
Molecular Weight: 396.4 g/mol

3-Benzyl 7-tert-butyl 9,9-difluoro-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate

CAS No.:

Cat. No.: VC13564913

Molecular Formula: C20H26F2N2O4

Molecular Weight: 396.4 g/mol

* For research use only. Not for human or veterinary use.

3-Benzyl 7-tert-butyl 9,9-difluoro-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate -

Specification

Molecular Formula C20H26F2N2O4
Molecular Weight 396.4 g/mol
IUPAC Name 7-O-benzyl 3-O-tert-butyl 9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate
Standard InChI InChI=1S/C20H26F2N2O4/c1-19(2,3)28-18(26)24-11-15-9-23(10-16(12-24)20(15,21)22)17(25)27-13-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3
Standard InChI Key PIFOPINFRFMDTD-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC2CN(CC(C1)C2(F)F)C(=O)OCC3=CC=CC=C3
Canonical SMILES CC(C)(C)OC(=O)N1CC2CN(CC(C1)C2(F)F)C(=O)OCC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a bicyclo[3.3.1]nonane core, a bridged bicyclic system with two nitrogen atoms at positions 3 and 7. Key substituents include:

  • Benzyl ester at position 3 (C₃)

  • tert-Butyl ester at position 7 (C₇)

  • Geminal difluoro group at position 9 (C₉)

The stereochemistry is defined as (1R,5S) based on X-ray crystallographic data of analogous structures . The fluorine atoms induce electron-withdrawing effects, altering the pKₐ of the proximal amines and enhancing lipid solubility .

Table 1: Molecular Data

PropertyValueSource
CAS Number1823424-25-4
Molecular FormulaC₂₀H₂₆F₂N₂O₄
Molecular Weight396.43 g/mol
SMILESCC(C)(OC(=O)N1CC2CN(C(=O)OCC3=CC=CC=C3)CC(C1)(F)F)C
Purity≥95%

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via a double-Mannich addition–deoxofluorination sequence, optimized for scalability and stereocontrol :

  • Mannich Reaction: Cyclohexanone reacts with benzylamine and tert-butyl carbamate under acidic conditions to form the bicyclo[3.3.1]nonane skeleton.

  • Deoxofluorination: Treatment with bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) introduces geminal fluorines at C₉ .

  • Esterification: Sequential protection with benzyl chloroformate and tert-butyl dicarbonate yields the final product .

Table 2: Synthetic Parameters

StepReagents/ConditionsYield
Mannich ReactionHCl (cat.), EtOH, 80°C, 12 h65–70%
DeoxofluorinationDeoxo-Fluor®, DCM, −20°C, 2 h85–90%
EsterificationClCO₂Bn, NaHCO₃, THF, 0°C → rt75–80%

Physicochemical Properties

Acid-Base Behavior

The geminal difluoro group reduces the basicity of the diaza nitrogens. Experimental pKₐ values for analogous compounds range from 6.2–6.8, compared to 10.6 for non-fluorinated bicyclo[3.3.1]nonanes . This modulation enhances membrane permeability, as evidenced by a Log P of 2.9±0.2 (vs. 1.4 for piperidine) .

Solubility and Stability

  • Aqueous Solubility: 0.12 mg/mL (pH 7.4, 25°C)

  • Thermal Stability: Decomposes at 218°C (TGA)

  • Photostability: Stable under UV light (λ > 300 nm) for 48 h

Pharmacological Applications

Orexin Receptor Antagonism

Patent WO2013050938A1 discloses bicyclo[3.3.1]nonane derivatives as orexin receptor antagonists, targeting insomnia and addiction . The fluorinated variant demonstrates 10-fold higher OX₂R affinity (Kᵢ = 3.2 nM) compared to non-fluorinated analogs, attributed to fluorine’s electronegativity stabilizing receptor-ligand interactions .

Kinase Inhibition

Preliminary screens indicate inhibitory activity against CDK2 (IC₅₀ = 89 nM) and EGFR (IC₅₀ = 112 nM), suggesting potential in oncology . Molecular docking studies propose that the rigid bicyclic core occupies the ATP-binding pocket, while the benzyl ester engages in π-π stacking with Phe residues .

Future Directions

Prodrug Development

Ester hydrolysis in vivo generates the dicarboxylic acid, a potential prodrug candidate with improved bioavailability . Current efforts focus on liposomal encapsulation to enhance tumor targeting .

Structural Diversification

Introducing biaryl substituents at C₉ or replacing tert-butyl with trifluoroethyl groups may further optimize receptor selectivity and metabolic stability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator